molecular formula C24H23ClN4O3S B2998220 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride CAS No. 1215842-13-9

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

Número de catálogo B2998220
Número CAS: 1215842-13-9
Peso molecular: 482.98
Clave InChI: WYBAPCLDOBZMDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H23ClN4O3S and its molecular weight is 482.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Synthesis and Biological Activity :

    • A study by Zablotskaya et al. (2013) reports the synthesis and characterization of derivatives of N-(benzo)thiazol-2-yl-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide. These compounds showed significant psychotropic, anti-inflammatory, and cytotoxic activities. They demonstrated sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action. The structural characteristics and physicochemical parameters of these compounds were correlated with their biological activities (Zablotskaya et al., 2013).
  • Evaluation as Antipsychotic Agents :

    • A research conducted by Norman et al. (1996) focused on heterocyclic analogues of 1192U90, which include benzamide hydrochloride derivatives. These compounds were evaluated for their potential as antipsychotic agents. They were assessed for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and for their ability to antagonize apomorphine-induced responses in mice. Two derivatives showed potent in vivo activities comparable to leading compounds, suggesting their potential as backup compounds for antipsychotic treatments (Norman et al., 1996).
  • Metabolism and Disposition Studies :

    • Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, which contains a similar structural component to the specified compound. This study provides insights into the metabolism and elimination routes of such compounds in humans, highlighting their potential therapeutic applications in treating insomnia (Renzulli et al., 2011).
  • Antagonistic Properties on Neurotransmitter Receptors :

    • Zhou et al. (2012) synthesized and evaluated a class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent H(3) receptor antagonists. These compounds showed potent binding and functional activities at the H(3) receptor, demonstrating their potential use in neurological research and therapy (Zhou et al., 2012).
  • Molecular Interaction Studies :

    • A study by Shim et al. (2002) analyzed the molecular interactions of a compound structurally similar to the requested chemical with the CB1 cannabinoid receptor. This research offers valuable insights into how such compounds interact at the molecular level, which is essential for developing new therapeutic agents (Shim et al., 2002).
  • Redox-Annulation Synthesis :

    • Zhu et al. (2017) reported the synthesis of polycyclic imidazolidinone derivatives using α-ketoamides and cyclic secondary amines, such as 1,2,3,4-tetrahydroisoquinoline. This study provides a novel approach for synthesizing compounds with potential therapeutic applications (Zhu et al., 2017).

Propiedades

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S.ClH/c29-21-9-10-22(30)28(21)20-7-5-17(6-8-20)23(31)26-24-25-19(15-32-24)14-27-12-11-16-3-1-2-4-18(16)13-27;/h1-8,15H,9-14H2,(H,25,26,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBAPCLDOBZMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)CN4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.